molecular formula C11H9ClO3 B2971446 6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one CAS No. 135065-47-3

6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one

Cat. No. B2971446
CAS RN: 135065-47-3
M. Wt: 224.64
InChI Key: JMNRODDUVWGJDN-UHFFFAOYSA-N
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Description

“6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one” is a chemical compound with the molecular formula C11H9ClO3 . It has a molecular weight of 224.64 . This compound is part of the coumarin family, which are a group of nature-occurring lactones first derived from Tonka beans . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of coumarin systems, including “this compound”, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H9ClO3/c1-5-6(2)11(14)15-10-4-9(13)8(12)3-7(5)10/h3-4,13H,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 224.64 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthetic Protocols and Chemical Structure

6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one represents a specific class of compounds within the broader family of chromones. The synthetic approaches to these compounds, including this compound, often involve advanced procedures that allow for the tailoring of their chemical structures for various applications. For example, literature reviews on synthetic protocols for chromenones outline methods like Suzuki coupling reactions, lactonization, and metal-catalyzed cyclizations. These processes highlight the versatility and importance of such compounds in pharmacological research due to their core structures being pivotal in secondary metabolites with considerable pharmacological importance (Mazimba, 2016).

Antioxidant and Bioactive Properties

The biochemical properties of chromones, including this compound, are significant in scientific research, especially their antioxidant activities. The 2H-chromen-2-one core of coumarins, a related group, is known for its capacity to engage in various hydrophobic and hydrogen-bonding interactions. This structural adaptability underpins the antioxidant, anticancer, and antimicrobial activities of chromones. Their role in scavenging free radicals, potentially delaying or preventing cellular damage, underscores their therapeutic potential (Torres et al., 2014).

Environmental Applications and Health Benefits

Beyond pharmacology, the broader class of chromones to which this compound belongs finds applications in environmental science and health research. For instance, hydroxyapatite, a material related by virtue of its biocompatibility and bioactivity, showcases the potential of such compounds in pollution control, bone tissue regeneration, and as drug carriers. This highlights the multifunctionality of chromone derivatives in contributing to sustainable environmental solutions and advanced medical therapies (Ibrahim et al., 2020).

Safety and Hazards

The safety information for “6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one” includes several precautionary statements. For example, it is advised to obtain special instructions before use, do not handle until all safety precautions have been read and understood, keep away from heat/sparks/open flames/hot surfaces, and do not spray on an open flame or other ignition source .

properties

IUPAC Name

6-chloro-7-hydroxy-3,4-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-5-6(2)11(14)15-10-4-9(13)8(12)3-7(5)10/h3-4,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNRODDUVWGJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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